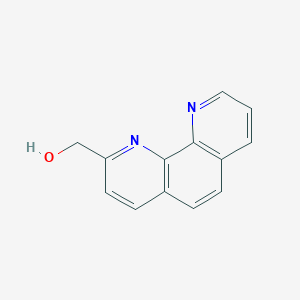

1,10-Phenanthroline-2-methanol

Description

Significance of the 1,10-Phenanthroline (B135089) Scaffold in Contemporary Chemical Science

The 1,10-phenanthroline (phen) molecule is a rigid, planar, heterocyclic organic compound, notable for its robust and versatile role as a chelating ligand in coordination chemistry. wikipedia.org Its structure, featuring two nitrogen atoms positioned ideally for bidentate coordination, allows it to form highly stable five-membered ring complexes with a vast array of metal ions. researchgate.netresearchgate.net This inherent stability and strong coordinating ability are central to its widespread use across diverse scientific disciplines.

The applications of the 1,10-phenanthroline scaffold are extensive. In analytical chemistry, its derivatives are used to create chemosensors for detecting various metal ions. researchgate.net In materials science, the planar structure of phen is leveraged in the construction of metal-organic frameworks (MOFs) and luminescent materials. chim.it Furthermore, its complexes with transition metals like ruthenium, copper, and iron are investigated for their unique photochemical, photophysical, and redox properties. researchgate.netchim.it These properties are exploited in fields ranging from solar energy conversion to the development of chemical nucleases for DNA footprinting studies. chim.itscirp.org The ability to systematically functionalize the phenanthroline ring system allows chemists to precisely modulate the electronic and steric properties of the resulting ligands, thereby controlling the behavior of their metal complexes. researchgate.net

Strategic Importance of the Hydroxymethyl (-CH2OH) Moiety at Position 2 in Ligand Design and Reactivity

The introduction of a hydroxymethyl (-CH2OH) group at the 2-position of the 1,10-phenanthroline ring, creating 1,10-phenanthroline-2-methanol, is a strategic design choice that imparts unique characteristics to the ligand. The position of this substituent, directly adjacent to one of the coordinating nitrogen atoms, introduces both steric and electronic asymmetry.

Steric and Electronic Effects: Any substituent at the 2- or 9-positions introduces steric hindrance near the metal coordination site. nih.gov This steric crowding can influence the geometry of the resulting metal complex, potentially stabilizing distorted geometries that are not accessible to the unsubstituted phenanthroline. nih.gov While the hydroxymethyl group is not excessively bulky, its presence can still affect the coordination sphere and the accessibility of other ligands to the metal center. nih.gov

Hemilability and Secondary Coordination: The most significant feature of the hydroxymethyl group is its potential to act as a secondary, hemilabile coordinating group. The oxygen atom of the alcohol can coordinate to the metal ion, transforming the ligand from a bidentate N,N-donor to a tridentate N,N,O-donor. This secondary coordination is often weaker and reversible, a property known as hemilability. This allows the ligand to temporarily occupy a coordination site that can be displaced by a substrate molecule, a crucial feature in the design of catalysts. The hydroxyl group can also participate in hydrogen bonding, further influencing the supramolecular assembly and stability of its complexes in the solid state and in solution.

Overview of Key Academic Research Domains for this compound Analogues

The functionalization of the 1,10-phenanthroline core, particularly at the 2- and 9-positions, is a vibrant area of academic research. Analogues of this compound, where the hydroxymethyl group is replaced by or accompanied by other functional moieties, are explored in several key domains:

Catalysis: Phenanthroline-based ligands are crucial in homogeneous catalysis. For instance, iron and cobalt complexes bearing 2-imino-1,10-phenanthroline ligands have demonstrated high activity in ethylene (B1197577) oligomerization. academie-sciences.fr The steric and electronic properties of the substituent at the 2-position directly influence the catalytic activity and selectivity. Copper complexes with substituted phenanthrolines are explored as catalysts for various organic transformations. google.com Rhenium complexes with functionalized phenanthroline ligands are being developed for the photocatalytic reduction of CO2. rsc.org

Coordination Chemistry and Supramolecular Assembly: The synthesis of novel phenanthroline derivatives is a continuous effort to explore new coordination modes and complex geometries. The study of complexes containing methanol (B129727) as a co-ligand provides insight into how hydroxyl groups interact with metal-phenanthroline units, forming bridged structures or participating in hydrogen-bonding networks. iucr.orgiucr.orgmdpi.com The functionalization with groups capable of hydrogen bonding or other non-covalent interactions drives the formation of complex supramolecular architectures.

Bioinorganic Chemistry: Metal complexes of phenanthroline and its derivatives are widely studied for their biological activity, including their potential as antimicrobial agents or as tools for DNA interaction studies. chim.itnih.gov The substituents on the phenanthroline ring can modulate the lipophilicity and cellular uptake of these complexes, as well as their specific interactions with biological targets. For example, the steric effect of substituents can influence the preferential binding of complexes to certain DNA sequences. nih.gov

The strategic modification of the 1,10-phenanthroline scaffold at the 2-position, as exemplified by this compound and its analogues, continues to be a fruitful strategy for advancing these diverse fields of chemical research.

Research Data on Functionalized 1,10-Phenanthrolines

The following table summarizes synthetic details for selected functionalized 1,10-phenanthroline derivatives, illustrating common synthetic strategies and achieved yields.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,9-Dimethyl-1,10-phenanthroline | NaClO₂, H₂O, 90 °C, 6 h; then HCl | 9-Methyl-1,10-phenanthroline-2-carboxylic acid | 58% | mdpi.com |

| 1,10-Phenanthroline | Potassium peroxomonosulfate, H₂O, H₂SO₄, 60 °C | 1,10-Phenanthroline-1-N-oxide | 86.6% | mdpi.com |

| 2,9-Dimethyl-1,10-phenanthroline | Potassium peroxomonosulfate, H₂O, H₂SO₄, 60 °C | 2,9-Dimethyl-1,10-phenanthroline-1-N-oxide | 83.9% | mdpi.com |

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | S-benzyldithiocarbazate, ethanol, H₂SO₄ (cat.), reflux 3 h | Schiff Base of phen-dialdehyde and SBDTC | - | scirp.org |

| Cu(ClO₄)₂·6H₂O, 1,2-diaminoethane | 1,10-Phenanthroline, H₂O/Ethanol, 80 °C | Cu(en)(phen)₂₂ | 52.35% | scirp.org |

Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthrolin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUPLOOFFXGMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551545 | |

| Record name | (1,10-Phenanthrolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37067-10-0 | |

| Record name | (1,10-Phenanthrolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Coordination Chemistry of 1,10 Phenanthroline 2 Methanol Analogues

Principles of Ligand Design and Elucidation of Coordination Modes

The design of ligands based on the 1,10-phenanthroline (B135089) framework is a cornerstone of modern coordination chemistry. The inherent rigidity and N,N'-donor atoms of the phenanthroline unit provide a stable and predictable coordination environment. The introduction of functional groups, such as the hydroxymethyl group in 1,10-phenanthroline-2-methanol, allows for the fine-tuning of the ligand's electronic and steric properties, leading to the formation of complexes with unique structural and chemical characteristics.

Bidentate N,N-Donor Chelation and Extended Coordination Capabilities

1,10-Phenanthroline and its derivatives are classic bidentate ligands, forming stable five-membered chelate rings with a variety of metal ions through their two nitrogen donor atoms. researchgate.netwikipedia.org This N,N'-donor chelation is a primary and robust mode of coordination. researchgate.net The rigid, planar structure of the phenanthroline backbone contributes to the pre-organization of the ligand, facilitating complex formation. researchgate.netuncw.edu

The introduction of a hydroxymethyl group at the 2-position, as in this compound, extends the coordination capabilities of the ligand beyond simple bidentate chelation. The oxygen atom of the hydroxymethyl group can act as an additional donor site, leading to different coordination modes. For instance, in a dinuclear copper(II) complex, a methanol (B129727) molecule was found to bridge two metal centers. iucr.orgiucr.org This demonstrates the potential for the hydroxyl group to participate in forming polynuclear structures.

Impact of the Hydroxymethyl Substituent on Metal Ion Coordination Sphere and Ligand Field

The hydroxymethyl substituent in this compound and its analogues significantly influences the coordination sphere of the metal ion and the resulting ligand field. The oxygen atom of the hydroxymethyl group can act as a neutral donor, increasing the coordination number of the metal center. uncw.edu This additional coordination can lead to changes in the geometry and stability of the complex.

For example, in complexes with 2,9-bis(hydroxymethyl)-1,10-phenanthroline, the hydroxymethyl groups have been shown to stabilize complexes with larger metal ions like Cd(II) and Pb(II) that can fit within the cleft created by the substituents. nih.gov Conversely, for smaller metal ions such as Ni(II) or Cu(II), the presence of these groups can lead to destabilization. nih.gov

The coordination of the hydroxymethyl group directly affects the ligand field around the metal ion. The introduction of an oxygen donor in addition to the nitrogen donors of the phenanthroline ring alters the electronic environment of the metal. This can be observed in changes in the spectroscopic properties of the complexes. The ligand field strength is modified, which in turn influences the d-orbital splitting and the magnetic and electronic properties of the complex. This effect is particularly evident in the distorted octahedral environments observed in many of these complexes. mdpi.com

The table below summarizes the impact of the hydroxymethyl group on the coordination of different metal ions.

| Metal Ion | Effect of Hydroxymethyl Group | Reference |

| Cd(II), Pb(II) | Stabilization, fits in the cleft | nih.gov |

| Ni(II), Cu(II) | Destabilization, too small for the cleft | nih.gov |

| Ca(II) | Forms eight-coordinate complex with low strain | nih.gov |

Analysis of Ligand Pre-organization and Rigidity in Coordination Architectures

The rigid 1,10-phenanthroline backbone is a key feature that imparts a high degree of pre-organization to its derivatives. uncw.eduuncw.edu This pre-organization means that the ligand is already in a conformation that is favorable for metal ion binding, which can lead to more stable complexes and higher selectivity for certain metal ions. uncw.edu The insertion of the rigid phenanthroline unit into a ligand structure reduces the conformational flexibility, which is an important principle in ligand design. researchgate.net

In the case of 2,9-bis(hydroxymethyl)-1,10-phenanthroline, the rigid backbone leads to enhanced selectivity for larger metal ions with an ionic radius of approximately 1.0 Å. nih.gov This high level of pre-organization is a direct consequence of the constrained conformation of the free ligand, which closely matches the conformation required for complexation. uncw.eduuncw.edu

The rigidity of the phenanthroline framework also plays a crucial role in the formation of specific coordination architectures. The predictable geometry of the ligand helps in the construction of well-defined mononuclear and polynuclear complexes. The combination of the rigid N,N'-donor set with the flexible coordination of the hydroxymethyl group allows for the creation of diverse and complex supramolecular structures.

Formation and Structural Characterization of Metal Complexes

The synthesis and structural elucidation of metal complexes with 1,10-phenanthroline-based ligands are fundamental to understanding their properties and potential applications. The ability to form both homoleptic and heteroleptic complexes, coupled with the potential for various coordination geometries and isomerism, makes this class of compounds a rich area of study.

Synthesis of Homoleptic and Heteroleptic Coordination Complexes

Metal complexes of 1,10-phenanthroline and its derivatives can be broadly categorized as homoleptic or heteroleptic. Homoleptic complexes contain only one type of ligand, such as [M(phen)₃]²⁺. wikipedia.org The synthesis of these complexes often involves the direct reaction of a metal salt with a stoichiometric amount of the phenanthroline ligand. rsc.org

Heteroleptic complexes , on the other hand, contain more than one type of ligand. The synthesis of heteroleptic complexes with this compound can be achieved through various strategies. One common method involves a one-pot, two-step synthesis where a metal precursor is first reacted with one ligand, followed by the addition of the second ligand. osti.gov For instance, ternary copper(II) coordination compounds have been synthesized with L-homoserine and 1,10-phenanthroline. mdpi.com The formation of heteroleptic complexes can also be driven by steric hindrance, where bulky ligands prevent the formation of the corresponding homoleptic complex. acs.org

The choice of solvent can also play a critical role in the synthesis and crystallization of these complexes, sometimes leading to the formation of different solvatomorphs. mdpi.com For example, reactions of copper(II) sulfate (B86663) with L-homoserine and 1,10-phenanthroline in different water/methanol ratios yielded different crystalline products. mdpi.com

The table below provides examples of synthesized homoleptic and heteroleptic complexes.

| Complex Type | Example | Synthesis Notes | Reference |

| Homoleptic | [Fe(phen)₃]²⁺ | Called "ferroin", used as a redox indicator. | wikipedia.org |

| Homoleptic | bis(2,9-diaryl-1,10-phenanthroline)copper(I) | Eight complexes synthesized and characterized. | rsc.org |

| Heteroleptic | [Cu(L-hser)(H₂O)(phen)]₂SO₄·5H₂O | Synthesized from copper(II) sulfate, L-homoserine, and 1,10-phenanthroline. | mdpi.com |

| Heteroleptic | Cu(bL2)(L2) | Prepared using a sterically bulky blocking ligand. | osti.gov |

Detailed Analysis of Coordination Geometries and Isomerism (e.g., Distorted Octahedral Environments)

The coordination geometry of metal complexes with this compound and its analogues is diverse and often deviates from ideal geometries. The presence of the hydroxymethyl group and the rigid phenanthroline backbone can lead to distorted coordination environments.

A common coordination geometry observed is a distorted octahedral environment. mdpi.com This distortion can arise from several factors, including the mixed-ligand system, crystal field effects, and the Jahn-Teller effect in the case of Cu(II) complexes. iucr.orgiucr.orgmdpi.com For example, in a dinuclear copper(II) complex with a bridging methanol molecule, the Cu(II) ion exhibits a distorted octahedral sphere. iucr.orgiucr.org Similarly, an iron(II) complex with 1,10-phenanthroline and succinate (B1194679) ligands shows a distorted octahedral coordination environment around the iron centers. mdpi.com

In a complex of 2,9-bis(hydroxymethyl)-1,10-phenanthroline with Ca(II), the metal ion is eight-coordinate, with an average Ca-N distance of 2.501 Å and Ca-O distance of 2.422 Å. nih.gov A Pb(II) complex with the same ligand is also eight-coordinate, but with a stereochemically active lone pair on the Pb(II) ion. nih.gov

Isomerism is another important aspect of the structural chemistry of these complexes. The formation of chiral metal centers can lead to the existence of enantiomers (Δ and Λ isomers), which has been observed for complexes like [Ni(phen)₃]²⁺. wikipedia.org In heteroleptic complexes, geometric isomerism can also occur.

The table below details the coordination geometries of several complexes.

| Complex | Metal Ion | Coordination Geometry | Key Features | Reference |

| Ca(PDALC)₂₂ | Ca(II) | Eight-coordinate | Average Ca-N: 2.501 Å, Ca-O: 2.422 Å | nih.gov |

| [Pb(PDALC)(ClO₄)₂] | Pb(II) | Eight-coordinate | Stereochemically active lone pair | nih.gov |

| Fe₂(Phen)₄(Succinate)₂(μ-O)₉ | Fe(II) | Distorted octahedral | Influenced by mixed-ligand system | mdpi.com |

| [Cu₂(C₇HF₄O₂)₄(C₁₂H₈N₂)₂(CH₃OH)] | Cu(II) | Distorted octahedral | Jahn-Teller effect, bridging methanol | iucr.orgiucr.org |

Formation of Polynuclear and Bridging Ligand Architectures

The versatile coordination behavior of 1,10-phenanthroline and its derivatives facilitates the construction of complex polynuclear and bridging ligand architectures. The strategic placement of functional groups on the phenanthroline scaffold allows for the creation of ligands that can bridge multiple metal centers, leading to the formation of dimeric, polymeric, and supramolecular structures.

One notable example involves the use of a methanol molecule to bridge two symmetry-related copper(II) atoms, forming a dinuclear complex. In this structure, the copper(II) ion exhibits a distorted octahedral geometry with two nitrogen atoms from the phenanthroline ligand, three oxygen atoms from 2,3,4,5-tetrafluorobenzoate ligands, and one oxygen atom from the bridging methanol molecule. iucr.orgiucr.org The formation of such bridging architectures is a key strategy in the rational design of metal-organic coordination compounds with specific magnetic, luminescent, or catalytic properties. iucr.orgiucr.org

Furthermore, dinuclear copper(II) and nickel(II) complexes have been synthesized using tetradentate N2O2 donor ligands derived from bis-acylhydrazones in conjunction with 1,10-phenanthroline. nih.gov In these mixed-ligand systems, the primary ligand acts as a dianionic tetradentate coordinator, while the phenanthroline serves as a bidentate heterocyclic base. nih.gov The reaction of metal(II) acetates with a methanolic solution containing both the primary ligand and 1,10-phenanthroline yields dinuclear complexes with the general formula [M2L(phen)2]Cl2. nih.gov Alternatively, reacting the primary ligands with metal(II) acetates alone can lead to the formation of polymeric dinuclear complexes. nih.gov

The synthesis of a heterobimetallic Cu(II)-Sn(IV) complex further illustrates the utility of 1,10-phenanthroline derivatives in constructing polynuclear systems. This complex was synthesized from CuCl2·2H2O and Me2SnCl2 in methanol at room temperature, utilizing a bioactive 1,10-phenanthroline pharmacophore ligand scaffold. chim.it Such heterobimetallic complexes are of interest for their potential applications in catalysis and materials science.

Investigation of Electronic Structure Perturbations (e.g., Jahn-Teller Effect in Copper(II) Complexes)

The electronic structure of metal complexes containing 1,10-phenanthroline analogues is subject to various perturbations, with the Jahn-Teller effect in copper(II) complexes being a prominent and well-studied example. This effect, which describes the geometrical distortion of non-linear molecules in electronically degenerate states, is frequently observed in octahedral Cu(II) (a d⁹ ion) complexes, leading to an elongation of the axial bonds.

In several copper(II) complexes with 1,10-phenanthroline derivatives, a distorted octahedral coordination geometry is observed. researchgate.netnih.gov This distortion is a direct consequence of the Jahn-Teller effect, resulting in two significantly longer axial Cu-O or Cu-N bonds compared to the equatorial bonds. researchgate.netnih.gov For instance, in a complex with two 2-methylbenzoate (B1238997) anions and one 1,10-phenanthroline ligand, the axial Cu-O distances are notably elongated. nih.gov Similarly, in tris(1,10-phenanthroline)copper(II) complexes, the two axial Cu-N bonds are longer than the four equatorial Cu-N bonds, resulting in a rhombically elongated octahedral geometry. researchgate.net

These electronic structure perturbations have a direct impact on the physical and chemical properties of the complexes, including their spectroscopic signatures and reactivity.

Solution-Phase Spectroscopic Characterization of Metal Complexes

Electronic Absorption Spectroscopy for Ligand-Metal Charge Transfer Transitions

Electronic absorption spectroscopy is a powerful tool for probing the electronic transitions within metal complexes of this compound analogues. The spectra of these complexes are typically characterized by intense bands in the ultraviolet (UV) region and, in many cases, visible bands that are crucial for understanding their electronic structure and bonding.

The UV spectra of these complexes generally exhibit strong absorption bands that are assigned to π→π* intraligand transitions within the aromatic system of the phenanthroline ligand. researchgate.netoup.com Upon coordination to a metal ion, these bands may show slight shifts in position and changes in intensity. oup.com

Of particular interest are the bands that appear in the visible region, which are often assigned to metal-to-ligand charge transfer (MLCT) transitions. oup.comchemrj.org These transitions involve the promotion of an electron from a d-orbital of the metal to a π*-orbital of the phenanthroline ligand. The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the specific substituents on the phenanthroline ligand. escholarship.org For instance, the intense red color of tris(1,10-phenanthroline)iron(II) complexes is due to a strong MLCT band in the visible region. oup.com Similar MLCT bands are observed for vanadium(II) and chromium(II) complexes. oup.com

In some cases, ligand-to-metal charge transfer (LMCT) transitions are also observed. mdpi.comchemrj.org These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based orbital. The specific types of electronic transitions observed, whether intraligand, MLCT, or LMCT, provide valuable insights into the electronic communication between the metal center and the ligand framework. mdpi.com

The solvent can also influence the electronic spectra of these complexes. Studies have shown that the position of the absorption maxima (λmax) can be correlated with solvent parameters such as hydrogen-bonding ability, refractive index, and dielectric constant. arabjchem.org

Table 1: Electronic Absorption Data for Selected 1,10-Phenanthroline Complexes

| Complex | Solvent | λmax (nm) | Assignment | Reference |

| [Fe2(Phen)4(Succinate)2(μ-O)] | Methanol | 190-600 | Intraligand, LMCT, MLCT, d-d | mdpi.com |

| [Mn(phen)₂Cl₂] | Ethanol | 244, 290, 350 | π-π* (phen), MLCT | researchgate.net |

| [Cu(L1)₂(H₂O)₂]Cl₂ (L1=phen) | - | - | MLCT | bendola.com |

| Cobalt(II)-phenanthroline complexes | Various | - | - | arabjchem.org |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Coordination Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the coordination environment of metal complexes with this compound analogues. By analyzing the vibrational modes of the ligand and their shifts upon complexation, researchers can deduce the binding sites and the nature of the metal-ligand bond.

The FTIR spectra of free 1,10-phenanthroline and its derivatives show characteristic bands corresponding to C=C and C=N stretching vibrations within the aromatic rings, typically in the 1400–1650 cm⁻¹ region. arabjchem.orgresearchgate.net Upon coordination to a metal ion, these bands often shift to higher frequencies, indicating the involvement of the nitrogen atoms in binding. arabjchem.orgnih.gov For example, the ring stretching frequencies ν(C=C) and ν(C=N) at 1505 and 1421 cm⁻¹ in free phenanthroline shift to higher wavenumbers in Ni(II) complexes. nih.gov The out-of-plane C-H bending vibrations, usually observed between 700 and 860 cm⁻¹, also experience shifts upon complexation. researchgate.netnih.gov

New bands appearing in the low-frequency region of the spectra (typically below 500 cm⁻¹) are often assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. researchgate.net For instance, a band appearing around 480 cm⁻¹ in a Ni-phenanthroline complex was attributed to the Ni-N vibration. researchgate.net

Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar vibrations. The Raman spectra of these complexes are often dominated by the vibrations of the phenanthroline ligand. researchgate.net DFT calculations are frequently used to aid in the assignment of the experimental vibrational spectra, allowing for a detailed understanding of the vibrational modes. researchgate.netacs.org The influence of solvent molecules, such as water or methanol, on the vibrational spectrum has also been investigated, with studies showing that the induced wavenumber shifts are generally small. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for 1,10-Phenanthroline and its Complexes

| Compound/Complex | ν(C=C), ν(C=N) | Out-of-plane C-H bending | ν(M-N) | Reference |

| 1,10-Phenanthroline (free ligand) | 1503, 1420 | 855, 738 | - | nih.govacademie-sciences.fr |

| Cu(phen)Cl₂ | 1516 | 723 | 424 | researchgate.net |

| [n-Bu₂Sn(OH)(phen)]⁺ | 1518, 1427 | 854 | - | academie-sciences.fr |

| Ni(II) phenanthroline complexes | 1520, 1427 | 850, 728 | - | nih.gov |

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, ³¹P, ¹¹⁹Sn, ¹⁵N) for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of this compound analogues and their metal complexes in solution. ¹H and ¹³C NMR are most commonly employed, providing detailed information about the ligand framework and its changes upon coordination.

In the ¹H NMR spectrum of 1,10-phenanthroline, the protons of the heteroaromatic rings exhibit characteristic chemical shifts. researchgate.net Upon coordination to a metal center, these proton signals, particularly those adjacent to the nitrogen atoms (H-2 and H-9), typically shift downfield (to higher ppm values). researchgate.netmdpi.com This deshielding effect is a strong indicator of coordination. The magnitude of the shift can provide insights into the nature of the metal-ligand interaction. rsc.org

Similarly, the ¹³C NMR spectra of these ligands show distinct resonances for each carbon atom. Coordination to a metal ion also leads to shifts in the ¹³C chemical shifts, which can be used to identify the coordination sites. mdpi.com For instance, a significant downfield shift of approximately 248 ppm was observed for the dithiocarboxylic acid group in a 2,9-dimethyl-1,10-phenanthroline derivative, which was in good agreement with DFT calculations. mdpi.com

For complexes containing other NMR-active nuclei, such as ³¹P, ¹¹⁹Sn, or ¹⁵N, multinuclear NMR studies can provide further structural information. For example, the ¹¹⁹Sn NMR spectrum of an organotin(IV) complex with 1,10-phenanthroline showed a single resonance at δ -226 ppm, consistent with a six-coordinate tin atom. academie-sciences.fr

The stability of these complexes in solution can also be monitored by ¹H NMR spectroscopy over time. For example, the ¹H NMR spectra of several Ag(I) and Pt(II) complexes in DMSO-d₆ were recorded at different time intervals to assess their stability and to check for ligand dissociation or solvent coordination. mdpi.comnih.gov

Mass Spectrometry Techniques (MS, HRMS, GC-MS, ESI-MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and composition of newly synthesized this compound analogues and their metal complexes. Electrospray ionization (ESI) is a particularly useful soft ionization technique for the analysis of these often non-volatile and thermally labile coordination compounds. nih.govresearchgate.net

ESI-MS allows for the gentle transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion or its fragments. mdpi.com

For example, the ESI-MS spectrum of an organotin(IV) complex displayed a major mass cluster that closely matched the calculated mass for the [n-Bu₂Sn(OH)(phen)]⁺ fragment. academie-sciences.fr In another study, ESI-MS was used to characterize a series of Ag(I) and Pt(II) complexes with 1,10-phenanthroline derivatives. mdpi.com The technique has also been employed to monitor the synthesis and separation of mixed-ligand iron(II) complexes containing 1,10-phenanthroline and its dione (B5365651) derivative. nih.govtandfonline.com

The solvent used for ESI-MS can sometimes influence the observed spectra. For instance, in methanolic, aqueous, or ethanolic solutions of certain iron(II) complexes, solvent clusters were observed around the complex ions due to hydrogen bonding. nih.govresearchgate.net This effect was not observed when acetonitrile (B52724) was used as the solvent. nih.govresearchgate.net

Computational and Theoretical Investigations of 1,10 Phenanthroline 2 Methanol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum-chemical method for studying the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net It is employed to determine optimized molecular geometries, electronic structures, and other key parameters.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org

In 1,10-phenanthroline (B135089) derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring system, while the LUMO is a π*-orbital, also located on the phenanthroline core. mdpi.comfhsu.edu For 1,10-Phenanthroline-2-methanol, the introduction of the methanol (B129727) group (-CH₂OH) at the 2-position is expected to influence the energy and distribution of these orbitals.

Theoretical calculations on related substituted phenanthroline systems reveal that the charge density of the LUMO is mainly distributed on the phenanthroline ring, highlighting its electroactive nature. mdpi.com The HOMO-LUMO energy gap can be tuned by introducing different substituents. researchgate.netscilit.com For instance, studies on phenanthrene and phenanthroline derivatives designed for organic photovoltaics showed that introducing various functional groups could narrow the HOMO-LUMO band gap, turning the compounds into semiconductors. semanticscholar.org The HOMO-LUMO gap for a series of computationally studied phenanthroline derivatives ranged from 2.52 eV to 3.23 eV. semanticscholar.org

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Phenanthroline Systems This table presents illustrative data from computational studies on related phenanthroline derivatives to approximate the expected values for this compound.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Phenanthroline (unsubstituted) | -6.26 | -1.43 | 4.83 |

| Phenanthroline Derivative 1 | -5.89 | -2.66 | 3.23 |

| Phenanthroline Derivative 2 | -6.01 | -3.49 | 2.52 |

| Ni-phenanthroline Complex | - | - | ~3.95 |

Source: Adapted from computational studies on phenanthroline derivatives and their complexes. semanticscholar.orgresearchgate.net

DFT calculations are highly effective for predicting the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For 1,10-phenanthroline, the core structure is a rigid, planar aromatic system. researchgate.net The primary conformational flexibility in this compound arises from the rotation around the C-C and C-O bonds of the methanol substituent.

Computational studies on substituted phenanthroline complexes have shown an excellent correlation between geometric parameters determined by DFT calculations and those obtained from experimental X-ray crystallography. mdpi.comfhsu.edu For this compound, DFT would be used to determine key bond lengths, bond angles, and the dihedral angle of the -CH₂OH group relative to the planar phenanthroline ring. These calculations would reveal the most stable conformation, likely influenced by weak intramolecular interactions, such as a hydrogen bond between the hydroxyl hydrogen and the adjacent nitrogen atom of the phenanthroline ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for investigating the electronic excited states of molecules. scirp.org It allows for the calculation of vertical excitation energies, which correspond to UV-Vis absorption spectra, and provides insights into the nature of electronic transitions. scilit.comrsc.org

For 1,10-phenanthroline derivatives, TD-DFT calculations typically show that the lowest energy absorption bands in the UV-Vis spectrum correspond to π→π* transitions localized on the phenanthroline core. scilit.com In some metal complexes, these can be mixed with metal-to-ligand charge transfer (MLCT) transitions. fhsu.edursc.org

In a study on 2-(phenylamino)-1,10-phenanthrolines, TD-DFT calculations revealed a HOMO→LUMO π-π* electronic transition to the first excited state (S₁), which possessed significant charge transfer character. scilit.com The calculated absorption wavelengths are sensitive to the type of substituent on the phenanthroline ring. researchgate.netscilit.com For this compound, TD-DFT would predict the absorption maxima and the nature of the transitions, likely identifying them as primarily π→π* transitions with potential charge transfer character involving the methanol group.

Molecular Orbital Calculations for Elucidating Photoluminescence Mechanisms

Molecular orbital calculations are essential for understanding the mechanisms behind photoluminescence (fluorescence and phosphorescence). By analyzing the electronic distribution in the ground and excited states, the nature of the emissive state can be determined.

Unsubstituted 1,10-phenanthroline is weakly luminescent, but the addition of substituents can significantly enhance its emissive properties. scilit.com Theoretical studies on fluorescent 1,10-phenanthroline derivatives have shown that emission often originates from an excited state with charge-transfer character. scilit.com The difference in electron density maps between the first excited state (S₁) and the ground state (S₀) can reveal the direction and extent of this charge transfer upon excitation. scilit.com Molecular orbital analysis helps to identify the specific orbitals involved in the emission process, clarifying whether it is a locally excited (LE) state or a charge-transfer (CT) state that is responsible for the observed photoluminescence.

Computational Modeling of Intermolecular and Supramolecular Interactions

Computational modeling is a valuable tool for studying non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the formation of supramolecular assemblies. For this compound, two primary types of interactions are of interest: hydrogen bonding involving the methanol group and π-π stacking of the aromatic phenanthroline rings.

DFT methods that include dispersion corrections (e.g., B3LYP-D3) are often used to accurately model these weak interactions. nih.gov Studies on the intercalation of phenanthroline derivatives with DNA have utilized such methods to analyze the interplay between hydrogen bonding and π-π stacking. nih.govcsic.es The methanol group in this compound can act as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen lone pairs). Computational models can predict the geometry and energy of these hydrogen bonds with other molecules, including solvent molecules like water or methanol itself. nih.gov

Furthermore, the planar phenanthroline core is prone to π-π stacking, a key interaction in crystal packing and the formation of larger aggregates. mdpi.com Computational analysis can determine the preferred stacking arrangements (e.g., face-to-face or edge-to-face) and quantify the stabilization energy provided by these interactions.

Catalytic Applications and Mechanistic Studies

Photocatalytic Systems Utilizing Phenanthroline-Based Ligands

Photocatalysis harnesses light energy to drive chemical reactions. Phenanthroline-based ligands are crucial components in many molecular photosensitizers and catalysts, typically in the form of metal complexes (e.g., with Ruthenium, Iridium, or Copper), due to their excellent photophysical and electrochemical properties.

Light-Driven Water Oxidation Catalysis

The splitting of water into oxygen and hydrogen is a cornerstone of artificial photosynthesis. Numerous ruthenium complexes with modified phenanthroline ligands have been developed as catalysts for this demanding oxidation reaction. researchgate.netgoogle.commdpi.comacs.orgnih.gov For instance, derivatives featuring dicarboxylic acid or sulfonate groups have been shown to influence catalyst stability and activity. google.comnih.gov However, specific studies detailing the use or effect of 1,10-Phenanthroline-2-methanol in this context are absent from the current scientific literature.

Photocatalytic Reduction of Carbon Dioxide

Converting CO₂ into valuable fuels like carbon monoxide (CO) or methanol (B129727) is a critical goal for sustainable chemistry. Phenanthroline ligands are frequently employed in catalysts for this purpose, often in complexes with metals like Rhenium or Iron. atlantis-press.comiucr.orgd-nb.infomdpi.com The electronic and steric properties of substituents on the phenanthroline backbone are known to significantly impact the efficiency and selectivity of the CO₂ reduction process. atlantis-press.comiucr.org Despite the extensive research on various phenanthroline derivatives, there is no available data specifically documenting the performance of this compound as a ligand in photocatalytic CO₂ reduction systems.

Electrocatalytic Processes

Electrocatalysis uses an electrical potential to drive redox reactions, forming the basis of fuel cells and electrolyzers. Phenanthroline-modified electrodes and molecular electrocatalysts are widely explored for their potential to facilitate key energy-related reactions.

Oxygen Reduction Reaction (ORR)

The ORR is the primary cathodic reaction in most fuel cells. Catalysts for ORR often involve phenanthroline ligands complexed with transition metals like iron, cobalt, or copper, supported on conductive materials. researchgate.net These M-N-C (Metal-Nitrogen-Carbon) materials are investigated as cost-effective alternatives to platinum. The structure of the phenanthroline ligand is a key factor in determining the catalytic activity. Nevertheless, research focusing on the specific contribution or application of this compound in ORR electrocatalysis has not been reported.

Hydrogen Evolution Reaction (HER)

The HER is the cathodic half-reaction of water splitting, producing hydrogen fuel. Molecular catalysts based on nickel and other earth-abundant metals with phenanthroline ligands have been studied for light-driven and electrocatalytic hydrogen production. researchgate.net Again, while the general class of phenanthroline complexes is recognized in this field, there are no specific studies available on the role of this compound.

Organic Transformation Catalysis Employing Functionalized Phenanthrolines

Functionalized 1,10-phenanthroline (B135089) derivatives serve as highly effective ligands in a variety of organic transformations. Their rigid, planar structure and strong chelating ability towards metal ions can be finely tuned by introducing specific functional groups. This allows for the development of catalysts with enhanced activity, selectivity, and stability for specific reactions. The strategic placement of functional moieties can lead to bifunctional catalysis, where the ligand actively participates in the reaction mechanism beyond simple coordination to the metal center.

Functionalized phenanthrolines are particularly effective. For instance, in the Hiyama coupling of arylsilanes with unactivated secondary alkyl halides, a multiligand system employing a phenanthroline-type ligand alongside an NHC-copper complex was shown to be dramatically more effective than systems without the phenanthroline component. rsc.org Mechanistic studies suggest that the phenanthroline-copper complex is crucial for the C(sp²)-C(sp³) bond formation step. rsc.org The reaction involves the phenanthroline-copper species activating the alkyl halide, leading to the formation of an alkyl radical, which then couples with the aryl group. rsc.org

The introduction of substituents onto the phenanthroline backbone allows for the fine-tuning of steric and electronic properties, which impacts catalytic activity. chim.it For example, the use of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand for copper(I) iodide enables the efficient C-O cross-coupling of aryl bromides with alcohols under mild conditions. researchgate.net Similarly, various substituted phenanthrolines are employed in Sonogashira, Suzuki-Miyaura, and amination reactions to synthesize a wide range of functionalized molecules. chim.itmdpi.com

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions with Phenanthroline Ligands

| Coupling Reaction | Phenanthroline Ligand | Catalyst System | Substrates | Key Finding | Reference |

|---|---|---|---|---|---|

| Hiyama Coupling | Phenanthroline (L1) | CuBr·SMe₂ / NHC-Cu complex | Phenyltrimethoxysilane, Bromocyclohexane | Multiligand system is crucial for efficiency; the phenanthroline complex enables C(sp²)-C(sp³) bond formation. | rsc.org |

| C-O Coupling | 3,4,7,8-tetramethyl-1,10-phenanthroline | CuI | Aryl bromides, Alcohols | Effective C-O bond formation under mild conditions. | researchgate.net |

| Sonogashira Coupling | 1,10-Phenanthroline | PdCl₂(PPh₃)₂ / CuI | Halo-phenanthrolines, Phenylacetylene | Efficient C-C bond formation, though the phenanthroline product can bind the copper co-catalyst. | chim.it |

| C-N Coupling | N-Aryl-1,10-phenanthroline | CuI | Aryl halides, Amines | Phenanthroline ligands enhance catalytic activity for C-N bond formation. | chim.it |

| C-H/N-H Coupling | 1,10-Phenanthroline | Cu(OAc)₂ | Ethylbenzene, Pyrazoles | Conventional phenanthroline ligands led to lower yields compared to additive-controlled systems. | nih.gov |

The conversion of carbon dioxide (CO₂) and epoxides into cyclic carbonates is an industrially significant, atom-economical reaction. Bifunctional catalysts, which possess both a Lewis acidic site to activate the epoxide and a nucleophilic or Lewis basic site to attack CO₂, are highly effective for this transformation. Functionalized phenanthrolines have been incorporated into sophisticated catalyst designs to achieve this dual activation.

A notable example involves bifunctional catalysts based on 2-amino-1,10-phenanthroline-containing podands. msu.ruresearchgate.net These systems, when combined with a halide salt like potassium iodide (KI), demonstrate excellent activity for the synthesis of cyclic carbonates from CO₂ (at atmospheric pressure) and various epoxides under mild temperature conditions (60–80 °C). msu.ru The phenanthroline unit acts as a polytopic ligand that can coordinate to a metal ion (e.g., Zn(II)) or interact with the components of the reaction, while the amino groups and the polyether chain provide additional functionalities. The coordination of two Zn(II) ions to the phenanthroline moieties has been shown to further enhance catalytic activity. msu.ru These catalysts are also stable and can be reused for multiple cycles without significant loss of activity. msu.ruresearchgate.net The functionalized ligand system allows for a low catalyst loading (e.g., 0.2 mol%) compared to unfunctionalized analogues. msu.ru

Table 2: Performance of Phenanthroline-Based Bifunctional Catalysts in Cyclic Carbonate Synthesis

| Catalyst System | Epoxide Substrate | Temperature (°C) | CO₂ Pressure (atm) | Yield (%) | Key Feature | Reference |

|---|---|---|---|---|---|---|

| 1,10-Phenanthroline-functionalized diamine / KI | Various mono-substituted epoxides | 60-80 | 1 | 87-99 | Low ligand loading (0.2 mol%) required; reusable catalyst. | msu.ru |

| 1,10-Phenanthroline-functionalized diamine / KI / Zn(II) | Propylene Oxide | 80 | 1 | >99 | Addition of Zn(II) enhances catalytic activity. | msu.ru |

| CATB-KI-2 / HBr | Epichlorohydrin | Not specified (mild conditions) | Not specified | 95.1 | Solvent-free conditions; catalyst reusable for six cycles. | researchgate.net |

Investigation of Catalytic Mechanisms and Reactive Intermediates

Understanding the catalytic mechanism and identifying key reactive intermediates are crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving phenanthroline ligands, mechanistic studies often combine kinetic experiments, spectroscopy (especially NMR), and computational methods like Density Functional Theory (DFT).

In the context of phenanthroline as a nucleophilic catalyst in glycosylation reactions, extensive mechanistic investigations have successfully detected and characterized key reactive intermediates. nih.govacs.org Using variable temperature NMR experiments, glycosyl phenanthrolinium ion intermediates have been observed. nih.govresearchgate.net These studies revealed the formation of two distinct conformers of the intermediate (a chair-like and a boat-like form). nih.govacs.org The stereochemical outcome of the reaction is governed by a Curtin-Hammett scenario, where the final product arises from the attack of the nucleophile on the more reactive, albeit less stable, intermediate conformer. nih.govacs.org NMR studies also provided evidence for hydrogen bonding between a nitrogen atom of the phenanthroline and the sugar moiety, which helps to stabilize the phenanthrolinium intermediates. nih.gov

In copper-catalyzed reactions, the mechanism is often more complex. For the Kinugasa reaction catalyzed by a copper-phenanthroline system, DFT calculations suggest a mechanism involving two copper ions. nih.gov The proposed pathway begins with the formation of a dicopper-acetylide intermediate, which then undergoes cycloaddition with a nitrone to form a five-membered ring intermediate. nih.gov Subsequent steps involve protonation, ring-opening to a ketene (B1206846) intermediate, and finally, a copper-catalyzed intramolecular cyclization to yield the product. nih.gov

For the synthesis of cyclic carbonates, a plausible mechanism involves the Lewis acidic zinc center of a bifunctional catalyst promoting the ring-opening of the epoxide. rsc.org This is followed by the nucleophilic attack of the halide anion (from the co-catalyst) on the epoxide, and subsequent insertion of CO₂ to form the cyclic carbonate. DFT calculations in related cobalt-based systems have indicated that the epoxide ring-opening is the rate-determining step of the cycloaddition reaction. acs.org

Supramolecular Assemblies and Contributions to Materials Science

Self-Assembly Strategies and Principles in Phenanthroline Systems

The construction of supramolecular assemblies from 1,10-phenanthroline-based units is guided by the principles of molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures. This process is driven by a combination of non-covalent interactions. The inherent properties of the phenanthroline ligand, such as its rigidity and capacity for metal coordination, are key to directing this assembly. researchgate.netnih.govrsc.org

Strategies often involve the use of metal ions to orchestrate the assembly of phenanthroline-containing ligands into larger structures. tandfonline.com The coordination of metal ions with the nitrogen atoms of the phenanthroline core provides a strong and directional interaction that is fundamental to the formation of discrete metallomacrocycles and extended coordination polymers. tandfonline.comtandfonline.com By modifying the phenanthroline ligand with different functional groups, it is possible to introduce additional non-covalent interactions, such as hydrogen bonding and π-π stacking, which further guide the self-assembly process and stabilize the resulting supramolecular architectures. rsc.orgmdpi.com For instance, the introduction of hydroxyl or amino groups can promote the formation of specific hydrogen-bonding networks that influence the final structure. nih.govcsic.es

Characterization of Non-Covalent Interactions in Supramolecular Architectures

The stability and structure of supramolecular assemblies based on 1,10-phenanthroline-2-methanol and related derivatives are dictated by a variety of non-covalent interactions. The interplay of these weak forces is crucial for the formation of well-ordered and functional materials.

Pi-Pi Stacking Interactions

The aromatic nature of the 1,10-phenanthroline (B135089) core makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are a major driving force in the self-assembly of phenanthroline-based systems. tandfonline.comias.ac.in In the solid state, these interactions often lead to the formation of one-dimensional columns or two-dimensional layered structures. ias.ac.inznaturforsch.com The extent and geometry of π-π stacking can be influenced by factors such as the presence of substituents on the phenanthroline ring and the coordination of metal ions. acs.orgacs.org For example, both face-to-face and parallel-displaced π-π stacking motifs have been observed in copper-phenanthroline compounds. acs.orgacs.org

Hydrogen Bonding Networks (O-H...O, O-H...N)

The presence of the methanol (B129727) group in this compound introduces the capability for strong and directional hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intricate hydrogen-bonding networks. These networks can involve interactions between the hydroxyl groups of neighboring molecules (O-H...O) or between the hydroxyl group and the nitrogen atoms of the phenanthroline ring (O-H...N). znaturforsch.comiucr.org These hydrogen bonds play a critical role in stabilizing the crystal structures of phenanthroline derivatives and can direct the formation of specific supramolecular motifs. nih.govdicames.onlineiucr.org In some cases, water molecules can also be incorporated into the crystal lattice, participating in and extending the hydrogen-bonding network. znaturforsch.comichem.md

C-H...Pi Interactions and Lone-Pair...Pi Interactions

Furthermore, lone-pair...π interactions, involving the interaction of a lone pair of electrons (for example, from an oxygen or nitrogen atom) with the π-system of the phenanthroline ring, can also play a role in the supramolecular organization. mdpi.comresearchgate.netresearchgate.net The electron-deficient nature of the phenanthroline aromatic system makes it a good acceptor for such interactions. mdpi.compreprints.org

Rational Design and Synthesis of Metallomacrocycles and Coordination Polymers

The predictable coordination chemistry of 1,10-phenanthroline and its derivatives allows for the rational design and synthesis of complex supramolecular structures such as metallomacrocycles and coordination polymers. By carefully selecting the metal ion and the phenanthroline-based ligand, chemists can control the size, shape, and functionality of the resulting assembly. beilstein-journals.orgnih.gov

For instance, using ditopic phenanthroline ligands, where two phenanthroline units are connected by a linker, it is possible to synthesize coordination polymers with Ag(I) and Cu(I) ions. tandfonline.com The design of the ligand can prevent the formation of discrete species, leading instead to the formation of extended macromolecular assemblies. tandfonline.com Similarly, the self-assembly of multivalent phenanthroline-based ligands with metal ions that prefer a specific coordination geometry, such as tetrahedral copper(I), can lead to the formation of discrete, dinuclear metallosupramolecular structures. beilstein-journals.orgnih.gov The synthesis of the first liquid-crystalline 1,10-phenanthroline-based macrocycles has also been achieved through Suzuki-Miyaura cross-coupling, demonstrating the versatility of this building block in creating complex architectures. researchgate.net

Integration into Advanced Functional Materials

The unique structural and electronic properties of supramolecular assemblies based on 1,10-phenanthroline and its derivatives make them promising candidates for a variety of advanced functional materials. The ability to tune the properties of these materials by modifying the phenanthroline ligand or the metal ion has led to their exploration in several fields.

Phenanthroline-based coordination polymers have shown potential as functional materials for applications such as gas storage, separation, and catalysis. tandfonline.com The porous nature of some of these materials allows for the selective adsorption of small molecules. Furthermore, the luminescence properties of many phenanthroline-containing complexes, particularly those with lanthanide ions, make them suitable for use in chemical sensors, electroluminescent devices, and photochemistry. rsc.orgznaturforsch.compublish.csiro.au The development of stimuli-responsive metallo-supramolecular polymers based on phenanthroline ligands has also opened up possibilities for creating "smart" materials that can respond to external stimuli such as electrochemical signals or the presence of competing ligands. researchgate.net These materials are being investigated for applications in electronics, optoelectronics, and photovoltaics. researchgate.net

The ability of phenanthroline derivatives to self-assemble into nanowires, which can then be decorated with gold nanoparticles, demonstrates their potential in the bottom-up fabrication of nanoscale hybrid materials with tailored optoelectronic properties. rsc.org These examples highlight the significant contributions of 1,10-phenanthroline-based supramolecular assemblies to the field of materials science, with ongoing research continuing to uncover new and exciting applications. rsc.org

Cathode Buffer Layers for Organic Solar Cells

There is no available research data from the search results indicating the use or performance of this compound as a cathode buffer layer (CBL) in organic solar cells. The literature extensively documents other phenanthroline derivatives, such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) (Phen-OMe) and Bathocuproine (BCP), as efficient cathode interfacial layers that improve interface contact and reduce energy loss in perovskite and organic solar cells. acs.org These materials are known to enhance charge transport and extraction at the cathode interface. acs.orgxmu.edu.cn However, studies detailing the specific application, performance metrics, or relevant electronic properties of this compound for this purpose are absent from the search results.

Fabrication of Photosensitive Materials and Optoelectronic Devices

No specific findings in the search results describe the fabrication of photosensitive materials or optoelectronic devices using this compound. The broader class of 1,10-phenanthroline compounds is recognized for its importance in materials science, particularly for creating photoactive molecules and functional materials for electronic devices. researchgate.netchim.it For example, aryl-imidazo-phenanthrolines are investigated for their strong optoelectronic responses and have been incorporated into organic light-emitting diodes (OLEDs). chim.itresearchgate.net Furthermore, lead sulfide (B99878) (PbS) nanoparticles, which have applications in optoelectronic devices, have been synthesized using 1,10-phenanthroline adducts as single-source precursors, with methanol being used in the purification process. mdpi.com Despite these related applications of the phenanthroline family, specific research on the role or utility of this compound in such devices has not been found.

Analytical Method Development and Sensor Research

Spectrophotometric and Colorimetric Methodologies

The strong chromophoric nature of the 1,10-phenanthroline (B135089) moiety and its derivatives allows for the development of spectrophotometric and colorimetric assays. These methods are often characterized by their simplicity, speed, and cost-effectiveness.

Development of Ligand-Based Spectrophotometric Methods for Metal Ion Detection

1,10-Phenanthroline and its derivatives are well-established chromogenic reagents for the spectrophotometric determination of various metal ions. ijpsjournal.com The formation of metal-ligand complexes often results in a significant and visually perceptible color change, which can be quantified using a spectrophotometer.

Derivatives of 1,10-phenanthroline have been designed to enhance selectivity and sensitivity for specific metal ions. For instance, some derivatives exhibit differential absorption changes with specific metal ions like Cd²⁺, Zn²⁺, and Cu²⁺. researchgate.net The addition of Cd²⁺ and Zn²⁺ to a solution of a particular 1,10-phenanthroline derivative can cause a bathochromic shift (a shift to a longer wavelength) of approximately 65 nm, while Cu²⁺ may only produce a hyperchromic effect with a smaller bathochromic shift of about 15 nm. researchgate.net This differential response allows for the selective detection of these ions.

Furthermore, some phenanthroline-based sensors can be used for the visual recognition of specific ions. For example, certain derivatives can produce a color change from yellow to colorless in the presence of Al³⁺ and Hg²⁺ in a methanol (B129727) solution. researchgate.net The development of test strips impregnated with these compounds has also been explored for the practical and visual detection of ions like Zn²⁺. bohrium.comresearchgate.net

The table below summarizes the spectrophotometric response of various 1,10-phenanthroline derivatives to different metal ions.

| 1,10-Phenanthroline Derivative | Target Ion(s) | Solvent | Observed Change | Detection Limit |

| Amidic functionality derivative | Cd²⁺, Zn²⁺, Cu²⁺ | CH₃CN | Bathochromic shift (~65 nm for Cd²⁺, Zn²⁺), Hyperchromic effect (~15 nm bathochromic shift for Cu²⁺) | Not specified |

| Chemosensor 1 | Al³⁺, Hg²⁺ | CH₃OH | Yellow to colorless (colorimetric), Blue fluorescence (fluorometric) | 1.04 µM (Al³⁺), 0.8 µM (Hg²⁺) |

| L1 (2-(2-fluorophenyl)-1H-imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline) | Zn²⁺ | Methanol | Visual color change, Fluorescence enhancement | Lower than L2 |

| L2 (2-(2-iodophenyl)-1H-imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline) | Zn²⁺ | Methanol | Visual color change, Fluorescence enhancement | Higher than L1 |

| 5-Nitro-6-amino-1,10-phenanthroline (NAF) | Fe²⁺ | - | Formation of a colored product | Allows measurement of smaller amounts than thiocyanate (B1210189) and 1,10-phenanthroline |

Redox Reaction Based Spectrophotometric Assays

The redox properties of the 1,10-phenanthroline framework are central to another class of spectrophotometric methods. In these assays, 1,10-phenanthroline acts as an indicator for a redox reaction, often involving a metal ion. A classic example is the determination of iron. ijpsjournal.com In the presence of a reducing agent, Fe(III) is reduced to Fe(II), which then forms a stable, intensely red-colored complex with 1,10-phenanthroline, [Fe(Phen)₃]²⁺. ijpsjournal.com This complex can be quantified spectrophotometrically, providing a sensitive method for iron detection. ijpsjournal.com

This principle has been extended to the analysis of various pharmaceutical compounds that can undergo redox reactions. ijpsjournal.comamazonaws.com For instance, a method for the quantification of dolutegravir (B560016) is based on its redox reaction with ferric chloride. The resulting ferrous ions then form a colored complex with 1,10-phenanthroline, which can be measured at 520.0 nm. researchgate.net Similarly, mycophenolic acid can be quantified by its oxidation with Fe(III), followed by complexation with 1,10-phenanthroline to produce a colored Fe(II) complex with maximum absorption at 510 nm. ijpsjournal.com

These redox-based methods are valued for their sensitivity and have been applied in pharmaceutical analysis, environmental testing, and industrial quality control. ijpsjournal.com The table below details several redox-based spectrophotometric assays utilizing 1,10-phenanthroline.

| Analyte | Reagents | Wavelength (λmax) | Linearity Range | Application |

| Dolutegravir | Ferric chloride, 1,10-phenanthroline | 520.0 nm | 40.00–140.00 μg/mL | Pharmaceutical formulations |

| Mycophenolic acid | Fe(III), 1,10-phenanthroline | 510 nm | 2.0–7.5 µg/mL | Pharmaceutical formulations |

| Ganciclovir | Ferric chloride, 1,10-phenanthroline | 510.0 nm | 5.0-30.0 µg/mL | Bulk and pharmaceutical dosage form |

| Phenolic compounds | Iron(III)/1,10-phenanthroline | Not specified | Not specified | Determination of organic compounds |

Electrochemical Sensor Design and Characterization

The electrochemical properties of 1,10-phenanthroline-2-methanol and its derivatives have been harnessed to develop various electrochemical sensors. These sensors offer high sensitivity and selectivity for the detection of specific ions.

Potentiometric Sensors for Cation Detection

Potentiometric sensors, specifically ion-selective electrodes (ISEs), have been developed using 1,10-phenanthroline derivatives as ionophores in their membrane phase. nih.govresearchgate.net These sensors measure the potential difference between a sensing electrode and a reference electrode, which is related to the concentration of the target ion.

A notable example is a 1,10-phenanthrolinium cation (phenH⁺)-sensitive potentiometric sensor. nih.gov This sensor utilizes a liquid polymeric membrane composed of phenH-tetraphenylborate as the ion exchanger, nitrophenyloctyl ether as a plasticizer, and poly(vinyl chloride) (PVC) as the polymeric support. nih.gov It exhibits a Nernstian response to phenH⁺ in a specific concentration range. nih.gov This sensor has been successfully applied to the potentiometric titration of Hg(II) and Cu(II) ions. nih.gov

Derivatives such as 1,10-phenanthroline-2,9-dicarboxamides have also been investigated as ionophores in PVC-plasticized potentiometric sensor membranes. researchgate.net While these sensors showed limited response to lanthanides, they displayed high sensitivity towards d-block elements like copper, zinc, cadmium, and lead. researchgate.net Ion-selective sensors based on polyaniline (PANI) and chelating agents like 1,10-phenanthroline-5-amine have been designed for the detection of Fe²⁺ ions. nih.gov

| Sensor Type | Ionophore/Chelating Agent | Target Ion(s) | Key Features |

| Liquid polymeric membrane | phenH-tetraphenylborate | phenH⁺, Hg(II), Cu(II) | Nernstian response to phenH⁺ (6 x 10⁻⁶–2 x 10⁻⁴ M), Used for potentiometric titration |

| PVC-plasticized membrane | 1,10-phenanthroline-2,9-dicarboxamides | Cu, Zn, Cd, Pb | High sensitivity to d-elements, low response to lanthanides |

| Polyaniline-based ISE | 1,10-phenanthroline-5-amine | Fe²⁺ | Designed for detection in biological medium |

Conductometric Micro-Sensors

Conductometric sensors measure the change in electrical conductivity of a solution or a material upon interaction with an analyte. While specific research on this compound in conductometric micro-sensors is not extensively detailed in the provided context, the general principles of conductometric sensing are relevant. These sensors often utilize interdigitated microelectrodes to measure changes in conductivity. mdpi.com

A study on a conductometric micro-sensor for caffeine (B1668208) detection utilized a PVC liquid membrane with a specific ion-pair complex deposited on interdigitated electrodes. researchgate.net This demonstrates the potential of using tailored membrane chemistry, which could include 1,10-phenanthroline derivatives, for the development of selective conductometric sensors. The response of such sensors is often rapid, and they can achieve low detection limits. researchgate.net

Research on Optical Sensors for Vapor Detection (e.g., Methanol Sensing)

The interaction of 1,10-phenanthroline and its complexes with volatile organic compounds (VOCs) has been explored for the development of optical sensors for vapor detection. A significant application in this area is the selective detection of methanol.

A novel sensing platform using a Membrane-type Surface stress Sensor (MSS) coated with a copper(I) complex containing 1,10-phenanthroline, specifically [Cu(phen)((±)-BINAP)]PF₆, has been fabricated for methanol sensing. oup.com This sensor operates by transducing the mechanical stress induced by the sorption of methanol molecules onto the copper complex layer. oup.com The sensor has demonstrated high selectivity for methanol vapor over other VOCs. oup.comnims.go.jp

This technology has shown promise for practical applications such as detecting methanol contamination in gasoline. oup.com The sensor exhibited a significantly higher response to gasoline containing 1% methanol compared to gasoline with 20% ethanol, highlighting its excellent discrimination capabilities. oup.com This selective interaction is attributed to the specific chemical affinity between the copper(I) complex and methanol molecules. nims.go.jp

| Sensor Type | Sensing Material | Analyte | Principle of Operation | Key Findings |

| Membrane-type Surface stress Sensor (MSS) | [Cu(phen)((±)-BINAP)]PF₆ | Methanol vapor | Transduction of mechanical stress from sorption-induced deformation | High selectivity for methanol over other VOCs; successful detection of methanol in gasoline |

Insufficient Data Available for "this compound" in Advanced Sensor Characterization

Following a comprehensive review of scientific literature and research databases, it has been determined that there is a notable lack of specific information regarding the use of the chemical compound This compound in the development of analytical sensors, specifically concerning the advanced techniques for characterizing their performance and selectivity.

However, the specific compound of interest, this compound, is not the focus of these detailed sensor characterization studies. While it may be mentioned as a precursor or a related structure, the core research on sensor development and characterization centers on other functionalized derivatives of 1,10-phenanthroline.

Due to the strict requirement to focus solely on "this compound" and the absence of sufficient, specific data in the public domain, it is not possible to generate a thorough and scientifically accurate article on the "Advanced Characterization Techniques for Sensor Performance and Selectivity" for this particular compound as outlined. Creating such an article would require extrapolation from other compounds, which would compromise the scientific accuracy and specificity of the content.

Therefore, we are unable to provide the requested article at this time. Further research and publication in the scientific community specifically on sensors utilizing this compound would be necessary to fulfill this request.

Future Research Directions and Emerging Paradigms for 1,10 Phenanthroline 2 Methanol

Rational Design of Next-Generation Ligands with Tailored Functionality

The 1,10-phenanthroline (B135089) (phen) scaffold is a remarkably versatile platform for creating polyfunctional arrays, offering eight distinct positions for the attachment of functional groups. acs.orgnih.gov Future research will focus on moving beyond serendipitous discovery towards the rational design of ligands based on the 1,10-phenanthroline-2-methanol framework, where specific chemical modifications are strategically implemented to achieve desired properties.

The modification of the phenanthroline core is a key strategy for tuning the physical and chemical properties of its metal complexes. chim.it The specific reactivity of each pair of carbon atoms ( acs.orgmdpi.com, chim.itresearchgate.net, nih.govresearchgate.net, and chim.itd-nb.info) allows for the stepwise functionalization of the ring system, enabling the creation of non-symmetrical systems with immense versatility. acs.orgnih.gov For this compound, this means that while the methanol (B129727) group at the 2-position provides a primary coordination or reaction site, further functionalization at other positions can introduce secondary features. For instance, introducing electron-donating or withdrawing groups can modulate the electronic properties of the ligand, influencing the photophysical and electrochemical behavior of its metal complexes. rsc.org

A significant area of development is the synthesis of water-soluble phenanthroline ligands to create catalysts for aqueous systems, which is of major industrial importance. mdpi.com Research has demonstrated methods for introducing carboxyl and phenol (B47542) groups to the phenanthroline core under mild conditions. mdpi.com Applying these strategies to the this compound backbone could yield a new class of water-soluble ligands with enhanced catalytic or biological activity.

The table below summarizes potential functionalization strategies for designing next-generation ligands based on the 1,10-phenanthroline scaffold, which are applicable to this compound.

| Functionalization Strategy | Purpose / Tailored Functionality | Potential Application Area |

| Introduction of aryl groups at 2,9-positions | Enhance catalytic activity and selectivity in reactions like alkene hydrosilylation. d-nb.infonih.gov | Homogeneous Catalysis |

| Attachment of carboxylic or sulfonic acid groups | Increase water solubility for use in aqueous media and binding to metal oxide surfaces. mdpi.com | Green Chemistry, Solar Cells |

| Incorporation of imidazole (B134444) or pyrazole (B372694) moieties | Create bridging ligands for polynuclear complexes and sensors. nju.edu.cnresearchgate.net | Supramolecular Chemistry, Sensors |

| Addition of extended π-conjugated systems | Modify photophysical properties for applications in nonlinear optics and luminescence. chim.itresearchgate.net | Materials Science, Photonics |

| Functionalization with amino groups | Serve as a basis for creating complex molecular architectures and probes for biological systems. nih.govacs.org | Bioinorganic Chemistry, Theranostics |

By systematically exploring these and other synthetic modifications, researchers can create a toolbox for designing bespoke this compound derivatives with precisely controlled steric and electronic properties for a wide array of applications. acs.orgnih.gov

Exploration of Novel Coordination Motifs and Architectures

The rigid, planar structure and chelating capability of the 1,10-phenanthroline core make it an exceptional building block for constructing complex coordination compounds and supramolecular assemblies. chim.itichem.md Future research will delve deeper into creating novel coordination motifs and architectures using this compound and its derivatives, moving beyond simple mononuclear complexes to intricate multidimensional structures.

One promising direction is the construction of metal-organic frameworks (MOFs) and coordination polymers. nju.edu.cn The methanol group of this compound can act as a hydrogen-bond donor or be deprotonated to serve as a bridging alkoxide ligand, facilitating the formation of extended networks. Studies have shown that even simple phenanthroline ligands can form 1D supramolecular chains through π-π stacking and hydrogen bonding interactions. ichem.mdmdpi.com The introduction of additional functional groups, as discussed in the previous section, can provide further coordination sites or directional interactions to build 2D and 3D structures. nju.edu.cn For example, a 3,8-diimidazol-1,10-phenanthroline ligand has been shown to adopt different molecular conformations and bridging fashions to construct homochiral 2D and 3D coordination polymers. nju.edu.cn

The self-assembly of complex architectures is another key area. The work of Nobel laureate Jean-Pierre Sauvage on rotaxanes and catenanes using phenanthroline-based ligands highlights the potential for creating mechanically interlocked molecules. acs.orgnih.gov The asymmetry of this compound could be exploited to direct the template-synthesis of such structures. Furthermore, non-covalent interactions like hydrogen bonding, π-π stacking, and lone-pair-π interactions are crucial in guiding the self-assembly of supramolecular structures. mdpi.commdpi.com The crystal structure of a tris(1,10-phenanthroline)zinc(II) complex, for instance, reveals an interpenetrating network of anionic and cationic layers linked by a variety of weak non-covalent interactions. mdpi.com

The table below outlines different types of coordination architectures that can be targeted using 1,10-phenanthroline-based ligands.

| Architecture Type | Key Structural Features | Driving Interactions | Example System / Finding |

| Supramolecular Dimers/Polymers | 1D, 2D, or 3D extended networks. | π-π stacking, hydrogen bonding (e.g., O-H···O), C-H···Cl contacts. ichem.mdmdpi.com | A Mn(II) complex with phenanthroline formed a 1D supramolecular chain assisted by C–H∙∙∙Cl and π-stacking interactions. mdpi.com |

| Mechanically Interlocked Molecules | Catenanes, rotaxanes, molecular knots. | Metal-templated synthesis, steric control. | Copper(I) complexes of oligophenanthroline ligands have been used to prepare acs.orgcatenanes and trefoil knots. chim.it |

| Polynuclear Complexes | Containing multiple metal centers bridged by ligands. | Bridging ligands (e.g., imidazo-phenanthrolines), alkoxide bridges. | Di-nuclear Ru(II) complexes have been synthesized using an imidazo[4,5-f] Current time information in Bangalore, IN.bohrium.comphenanthroline bridging ligand. chim.it |

| Host-Guest Systems | Supramolecular cavities encapsulating smaller molecules or ions. | A combination of coordination bonds and non-covalent interactions. | A supramolecular dimer of 2-chlorobenzoic acid was found enclathrated within a hexameric host cavity formed by [Mn(phen)₂Cl₂] units. mdpi.com |

Exploration of these motifs will not only lead to aesthetically pleasing molecular structures but also to materials with novel functions in areas such as gas adsorption, catalysis, and molecular sensing. nju.edu.cn

Application of Advanced In Situ Spectroscopic and Imaging Techniques for Dynamic Studies

While the static structures of many 1,10-phenanthroline complexes are well-characterized, understanding their dynamic behavior in solution and during chemical reactions is a critical frontier. Future research will increasingly employ advanced in situ spectroscopic and imaging techniques to probe these dynamics in real-time.

Techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy have already been used to study the dynamic behavior of phenanthroline complexes in solution, such as the oscillation of ligands between non-equivalent bidentate modes. nih.gov Future studies could apply more advanced NMR techniques, like 2D NOESY and HOESY, to investigate interionic structures and the formation of tight ion pairs in solution for complexes involving this compound. nih.gov